molecular formula C18H15N B12074230 7,9-Dimethyl-11H-benzo[a]carbazole

7,9-Dimethyl-11H-benzo[a]carbazole

Cat. No.: B12074230
M. Wt: 245.3 g/mol
InChI Key: XXKFXZVJRWTVQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,9-Dimethyl-11H-benzo[a]carbazole is a high-purity chemical compound provided as a research standard for use in scientific investigations. This benzo[a]carbazole derivative is of significant interest in multiple research fields due to its structural properties. In organic electronics, carbazole frames, particularly benzo[a]carbazole, are recognized as key structural motifs for the development of advanced materials. Their physical properties make them suitable for applications such as organic light-emitting diodes (OLEDs), conducting polymers, and optoelectronic components . The dimethyl substitutions on the benzo[a]carbazole core are hypothesized to influence its molecular and optical properties, which can be tuned for specific applications in organic photovoltaic (OPV) materials and nonlinear optical (NLO) materials . In medicinal and biological chemistry, carbazole compounds demonstrate a diverse range of activities. The core carbazole structure is associated with antimicrobial, antitumor, anti-inflammatory, antioxidative, and neuroprotective properties, making it a valuable scaffold in pharmaceutical research . Researchers can utilize this specific dimethyl-substituted derivative as a building block for synthesizing more complex molecules or as a standard for analytical studies. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the product's Certificate of Analysis for detailed specifications on identity, purity, and stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H15N

Molecular Weight

245.3 g/mol

IUPAC Name

7,9-dimethyl-11H-benzo[a]carbazole

InChI

InChI=1S/C18H15N/c1-11-9-12(2)17-15-8-7-13-5-3-4-6-14(13)18(15)19-16(17)10-11/h3-10,19H,1-2H3

InChI Key

XXKFXZVJRWTVQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C3=C(C4=CC=CC=C4C=C3)NC2=C1)C

Origin of Product

United States

Photophysical Properties and Spectroscopic Investigations of Benzo a Carbazole Systems

Absorption and Emission Characteristics of 7,9-Dimethyl-11H-benzo[a]carbazole and its Derivatives

The absorption and emission spectra of this compound and its derivatives are central to understanding their electronic behavior. Donor-acceptor (D-A-D) triads incorporating a dibenzo[a,j]phenazine core, which shares structural similarities with benzo[a]carbazole systems, exhibit distinct absorption bands. These include π–π* transitions with vibronic structures observed between 300–370 nm and hybrid transitions involving intramolecular charge-transfer (ICT) and π–π* character in the 420–500 nm range. nih.govdtu.dk The introduction of different donor groups can influence the position of these absorption bands. For instance, in a series of 1H-benzo[d]imidazole derivatives, the absorption maxima (λmax) shifted to longer wavelengths as the electron-donating strength of the peripheral groups increased. uclm.es

Similarly, the emission properties are highly dependent on the molecular structure and the surrounding environment. For example, some D-A-D systems with a carbazole (B46965) bridge exhibit fluorescence in the blue-orange spectral range (480–653 nm), which is strongly influenced by the polarity of the solvent. rsc.org

Fluorescence and Phosphorescence Phenomena in Benzo[a]carbazole Derivatives

Fluorescence and phosphorescence are key photoluminescent processes observed in benzo[a]carbazole derivatives. Carbazole-based compounds are known to exhibit both fluorescence and, under certain conditions, room-temperature phosphorescence (RTP). acs.org The interplay between these two phenomena is influenced by factors such as molecular rigidity and the presence of heavy atoms.

Interestingly, the purity of the carbazole source material can have a profound impact on the observed phosphorescence. Highly purified carbazole shows almost no room-temperature ultralong phosphorescence, a phenomenon that is recovered by the addition of minute quantities of its isomers, which are believed to act as charge traps. researchgate.net In some donor-acceptor-donor triads, a shift from moderate thermally activated delayed fluorescence (TADF) to a dual emission consisting of RTP and triplet-triplet annihilation has been observed, highlighting the complex excited-state dynamics at play. nih.govdtu.dk

Intramolecular Charge Transfer (ICT) Studies in Donor-Acceptor Benzo[a]carbazole Architectures

Intramolecular charge transfer (ICT) is a fundamental process in donor-acceptor (D-A) substituted benzo[a]carbazole systems, significantly influencing their photophysical properties. In these architectures, the connection of an electron-donating moiety to an electron-accepting unit via a π-conjugated bridge, such as the benzo[a]carbazole framework, facilitates the transfer of charge upon photoexcitation. uclm.es This charge transfer character is evident in the absorption spectra, often appearing as a low-energy band. nih.govdtu.dkuclm.es

The extent of ICT can be modulated by the strength of the donor and acceptor units, as well as the nature of the solvent. rsc.orgresearchgate.net For instance, in some donor-acceptor luminophores with a carbazole linker, the emission is strongly dependent on solvent polarity, a hallmark of ICT states. rsc.org Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), have been employed to understand the nature of these charge transfer transitions, confirming that emission can stem from local electron density redistribution or through-space interactions between the donor and acceptor. rsc.org

Temperature-Activated Delayed Fluorescence (TADF) in Related Carbazole Systems

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the efficient harvesting of triplet excitons, converting them into emissive singlet states through reverse intersystem crossing (RISC). rsc.orgfrontiersin.org Carbazole and its derivatives are widely used as donor units in TADF emitters due to their favorable electronic properties and chemical stability. frontiersin.orgrsc.org The efficiency of the TADF process is critically dependent on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). rsc.org

Achieving a small ΔEST often involves designing molecules with a twisted geometry between the donor and acceptor moieties to spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org However, the relatively small steric hindrance of the carbazole unit itself can sometimes lead to larger ΔEST values. frontiersin.org To overcome this, strategies such as introducing bulky substituents on the carbazole core, like in 1,3,6,8-tetramethyl-carbazole, have been employed to enhance the steric hindrance and promote a more twisted conformation, leading to more efficient TADF. frontiersin.org

Aggregation-Induced Emission (AIE) of Benzo[a]carbazole Fluorophores

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. frontiersin.orgfigshare.comnih.govmdpi.com This effect is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels. mdpi.com

Carbazole-based fluorophores have been shown to exhibit AIE. frontiersin.orgfigshare.comnih.gov For example, a carbazole derivative linked to o-carborane (B102288) was found to be weakly fluorescent in a good solvent but showed significantly enhanced emission in the solid state and in solvent mixtures with a high fraction of a poor solvent. frontiersin.orgnih.gov The AIE effect in some systems is also linked to the suppression of π–π stacking interactions between the carbazole units due to bulky substituents. bohrium.com The combination of AIE and TADF properties in a single molecule is a promising strategy for developing highly efficient organic light-emitting diodes (OLEDs). bohrium.com

Two-Photon Absorption Properties of Benzo[a]carbazole Derivatives

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to an electronic transition that would typically require a single photon of twice the energy. nih.gov Materials with large 2PA cross-sections are valuable for applications such as two-photon microscopy and 3D microfabrication. nih.govrsc.org

Theoretical and Computational Chemistry of 7,9 Dimethyl 11h Benzo a Carbazole

Electronic Structure Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) has become an indispensable tool for predicting the ground-state properties of carbazole-based organic compounds. bilalkaafarani.com This computational method offers a balance between accuracy and computational cost, making it ideal for studying relatively large molecules. For carbazole (B46965) derivatives, DFT calculations are routinely used to optimize molecular geometries, visualize frontier molecular orbitals, and predict electronic properties. bilalkaafarani.com A common and widely used approach for these calculations involves the B3LYP hybrid functional combined with the 6-31G(d) basis set. bilalkaafarani.comd-nb.info These calculations form the basis for understanding the intrinsic electronic nature of 7,9-Dimethyl-11H-benzo[a]carbazole.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic and optical properties of a molecule. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key parameter that influences the molecule's color, excitability, and charge transfer capabilities. bilalkaafarani.comsciencepub.net A smaller gap generally corresponds to easier electronic excitation and a red-shift in the absorption spectrum.

In the context of materials for organic electronics, a significant separation of the HOMO and LUMO is often desired. bilalkaafarani.com For instance, in materials designed for Thermally Activated Delayed Fluorescence (TADF), the HOMO is typically localized on an electron-donating part of the molecule, while the LUMO resides on an electron-accepting part. This spatial separation helps to minimize the singlet-triplet energy gap (ΔEST), a crucial factor for efficient TADF. bilalkaafarani.com

For the parent compound, 11H-benzo[a]carbazole , DFT calculations have been performed to determine these energy levels. The introduction of two methyl groups at the 7 and 9 positions of the benzo[a]carbazole core is expected to influence the electronic structure. Methyl groups are weakly electron-donating, which would typically raise the energy of the HOMO more significantly than the LUMO, leading to a slight reduction in the HOMO-LUMO gap compared to the unsubstituted parent compound.

Table 1: Calculated Electronic Properties of Benzo[a]carbazole and Related Isomers Data based on DFT calculations for the unsubstituted benzocarbazole isomers.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Benzo[a]carbazole -5.46-1.553.91
Benzo[b]carbazole -5.55-1.633.92
Benzo[c]carbazole -5.51-1.454.06
Source: Adapted from DFT calculations on benzocarbazole isomers. icm.edu.pl

The addition of electron-donating methyl groups at positions 7 and 9 would further increase the electron density on the fused benzene (B151609) ring system. This localized increase in charge can influence how the molecule interacts with neighboring molecules in a solid-state film, affecting properties like crystal packing and charge transport. Furthermore, understanding the charge distribution is the first step in predicting how the molecule will polarize in the presence of an external electric field, a key aspect of its function in electronic devices. The change in dipole moment upon excitation is a critical factor in excited states involving charge transfer. escholarship.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for investigating the properties of electronically excited states. bilalkaafarani.comnih.gov TD-DFT can predict absorption spectra, fluorescence energies, and the energies of triplet states. This is particularly important for optoelectronic materials, where the behavior of excited states governs light emission and efficiency. escholarship.org

For a molecule like this compound, TD-DFT can be used to:

Predict the UV-Visible Absorption Spectrum: By calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states.

Analyze the Nature of Excited States: It can determine whether an excited state is a locally excited (LE) state, confined to a specific part of the molecule, or a charge-transfer (CT) state, where an electron moves from a donor to an acceptor moiety. bilalkaafarani.com

Calculate the Singlet-Triplet Energy Gap (ΔEST): This value is critical for understanding photophysical processes like intersystem crossing and TADF. A small ΔEST is a prerequisite for efficient reverse intersystem crossing, which allows triplet excitons to be converted back into emissive singlet excitons. bilalkaafarani.com

Accurate prediction of excited state energies, especially for charge-transfer states, can be challenging and may require advanced functionals, such as long-range corrected hybrids (e.g., LRC-ωPBE), or optimally tuned functionals. escholarship.org

Marcus Theory Applications for Charge Transport Properties

Charge transport in organic semiconductor materials is often described as a "hopping" process, where charge carriers (electrons or holes) jump between adjacent molecules. icm.edu.pl The rate of this hopping can be modeled using Marcus theory, which identifies the reorganization energy (λ) as a critical parameter. icm.edu.plresearchgate.net

The reorganization energy is the sum of two components: the energy required to relax the geometry of a molecule when it changes its charge state (e.g., from neutral to cation) and the energy to relax the geometry of the neighboring neutral molecule. A lower reorganization energy facilitates faster charge transfer. Quantum chemical calculations, particularly DFT, are used to estimate the internal reorganization energy. icm.edu.plresearchgate.net

Studies on the parent benzocarbazole isomers have shown that molecular structure plays a key role in determining λ. For instance, Benzo[b]carbazole was found to have a particularly low reorganization energy for both hole and electron transport, suggesting it could be a promising material for organic semiconductors. icm.edu.pl While specific calculations for this compound are not widely published, the values for the parent compound provide a crucial benchmark.

Table 2: Calculated Reorganization Energies for Benzocarbazole Isomers

CompoundHole Reorganization Energy (λh) (eV)Electron Reorganization Energy (λe) (eV)
Carbazole 0.240.28
Benzo[a]carbazole 0.230.22
Benzo[b]carbazole 0.180.11
Benzo[c]carbazole 0.220.22
Source: Adapted from DFT calculations on carbazole and its benzologues. icm.edu.pl

Molecular Dynamics Simulations and Conformational Analysis for Benzo[a]carbazoles

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations can provide insights into its conformational flexibility and how it packs in a condensed phase.

While the benzo[a]carbazole core is largely rigid, rotations and vibrations of the methyl groups can occur. MD simulations can explore the accessible conformational space and the dynamics of these motions. In a solid-state film, these simulations can help predict the amorphous morphology, understand the interactions between neighboring molecules, and see how these dynamics influence material properties. For example, the relative orientation of adjacent molecules is critical for efficient charge transport and can be sampled using MD. Although specific MD studies on this compound are scarce, the technique has been applied to other complex heterocyclic systems to understand their behavior in biological or material contexts. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are a powerful tool for investigating the pathways of chemical reactions. sciencepub.netnih.gov They can be used to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states. By calculating the energy barriers (activation energies) associated with these transition states, researchers can predict the feasibility and kinetics of a proposed reaction mechanism. nih.gov

For this compound, such calculations could be used to explore:

Mechanisms of Synthesis: To optimize reaction conditions for its formation via intramolecular cyclization or other synthetic routes. nih.govrsc.org

Metabolic Pathways: To understand how the molecule might be metabolized in biological systems, which can involve oxidation or other transformations at specific sites. The known biological activity of related dimethyl-dibenzo[c,g]carbazoles suggests that such pathways are relevant. nih.gov

Degradation Mechanisms: To predict the stability of the molecule under various conditions (e.g., exposure to light, heat, or oxygen), which is critical for the lifetime of organic electronic devices.

By modeling these processes, computational chemistry provides a molecular-level understanding that complements experimental investigation. nih.gov

In Vitro Biological Mechanisms of Action of Benzo a Carbazole Derivatives

Molecular Interactions with Nucleic Acids

Benzo[a]carbazole derivatives have been shown to interact with nucleic acids in multiple ways, primarily through the insertion of their planar ring system between the base pairs of DNA (intercalation) and by recognizing and binding to non-canonical DNA structures like G-quadruplexes.

DNA Intercalation Mechanisms

DNA intercalation is a significant mechanism of action for many carbazole (B46965) derivatives. nih.gov This process involves the insertion of the planar carbazole ring system between the base pairs of the DNA double helix. nih.gov This insertion causes a structural perturbation of the DNA, leading to an unwinding of the helix and an increase in the separation between adjacent base pairs. nih.gov The stability of the intercalated complex is typically maintained by a combination of van der Waals forces, and electrostatic interactions between the carbazole derivative and the DNA bases. Some carbazole derivatives, such as certain 11H-pyrido[a]carbazole compounds, have been identified as effective DNA intercalating agents. mdpi.com This intercalating ability is a key factor in their biological activity, as it can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. nih.govnih.gov

Recognition of G-Quadruplex DNA Structures by Fluorescent Benzo[a]carbazoles

In addition to intercalation into duplex DNA, certain fluorescent benzo[a]carbazole derivatives have demonstrated a remarkable ability to recognize and bind to G-quadruplex (G4) DNA structures. nih.govnih.gov G-quadruplexes are four-stranded DNA structures formed in guanine-rich sequences, such as those found in human telomeres. nih.gov

One such derivative, 3,6-bis(1-methyl-4-vinylpyridinium)carbazole diiodide (BMVC), exhibits a significant increase in fluorescence upon binding to G-quadruplex DNA. nih.gov This property allows for the sensitive detection of these structures. nih.gov Studies have shown that BMVC has a higher binding preference for G-quadruplex DNA over duplex DNA. nih.gov The binding mode is thought to be end-stacking, where the carbazole ligand interacts with the terminal G-quartets of the G-quadruplex. nih.gov This interaction stabilizes the G-quadruplex structure. nih.gov The fluorescence enhancement observed upon binding is attributed to the hydrophobic environment within the G-quadruplex and restricted rotation of the molecule. nih.gov

The ability of these fluorescent benzo[a]carbazoles to selectively target and stabilize G-quadruplex structures has significant implications, as the formation and stabilization of G-quadruplexes in telomeres can inhibit the activity of telomerase, an enzyme often overexpressed in cancer cells.

CompoundTarget DNA StructureBinding ModeKey Findings
3,6-bis(1-methyl-4-vinylpyridinium)carbazole diiodide (BMVC)G-Quadruplex DNAEnd-stackingHigh sensitivity and binding preference for G-quadruplexes over duplex DNA; significant fluorescence enhancement upon binding. nih.govnih.gov
Carbazole derivative 3 (unspecified structure)Human telomeric (22HT) G-quadruplex DNAEnd-stackingStabilizes antiparallel and hybrid G-quadruplex structures; higher affinity in the presence of potassium ions. nih.gov

Enzymatic Inhibition and Modulation by Benzo[a]carbazole Derivatives

The biological activity of benzo[a]carbazole derivatives is also attributed to their ability to inhibit the function of key enzymes involved in cellular processes.

Human Topoisomerase I and II Inhibition

Human topoisomerases I and II are essential enzymes that regulate DNA topology during replication, transcription, and recombination. mdpi.comnih.gov They are well-established targets for anticancer drugs. mdpi.com Several benzo[a]carbazole derivatives have been identified as potent inhibitors of both human topoisomerase I and II. mdpi.comnih.gov

For instance, certain pyrrolo[2,3-α]carbazole derivatives have been shown to significantly reduce topoisomerase I activity in a concentration-dependent manner. mdpi.com Similarly, some 11H-pyrido[a]carbazole derivatives are effective topoisomerase II inhibitors. mdpi.com The mechanism of inhibition often involves the stabilization of the transient enzyme-DNA cleavage complex, which leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis. nih.gov

A study on N-alkylcarbazoles derived from the natural alkaloid ellipticine, which possesses a carbazole skeleton, identified specific derivatives as good inhibitors of human topoisomerase II (hTopo II). nih.gov For example, 2-(4-((3-chloro-9H-carbazol-9-yl)pentyl)piperazin-1-yl)-N,N,N-trimethylethanammonium iodide showed significant inhibitory activity against hTopo II. nih.gov

Derivative ClassTarget EnzymeKey Findings
Pyrrolo[2,3-α]carbazolesTopoisomerase IConcentration-dependent inhibition of enzyme activity. mdpi.com
11H-pyrido[a]carbazolesTopoisomerase IIEffective inhibitors of the enzyme. mdpi.com
N-alkylcarbazoles (Ellipticine derivatives)Topoisomerase IISpecific derivatives, like 2-(4-((3-chloro-9H-carbazol-9-yl)pentyl)piperazin-1-yl)-N,N,N-trimethylethanammonium iodide, are good inhibitors. nih.gov

Other Enzyme Targets and Binding Profiles

Beyond topoisomerases, benzo[a]carbazole derivatives have been found to inhibit other enzymes. For example, a series of carbazole and hydrazone-bridged thiazole-pyrrole derivatives were identified as new competitive inhibitors of tyrosinase. nih.gov Kinetic studies revealed that these compounds increase the substrate Km without altering the Vmax, indicating competitive inhibition. nih.gov Experimental evidence suggests that these derivatives bind to the binuclear copper center of the tyrosinase active site. nih.gov

Furthermore, some benzo[a]carbazole derivatives have shown inhibitory activity against glucosidase. rsc.org The broad enzymatic inhibitory profile of benzo[a]carbazole derivatives highlights their potential for diverse therapeutic applications.

Cellular Pathway Modulation in vitro by Benzo[a]carbazole Derivatives

The interactions of benzo[a]carbazole derivatives with DNA and enzymes ultimately translate into the modulation of various cellular pathways, often leading to antiproliferative effects.

Some carbazole derivatives have been shown to induce cell cycle arrest. nih.gov The inhibition of topoisomerases, which are crucial for DNA replication and chromosome segregation, can lead to cell cycle arrest at different phases, such as G0/G1 or G2/M, depending on the specific compound and cell line. nih.gov

Furthermore, the cellular stress induced by DNA damage and enzyme inhibition often culminates in the activation of apoptotic pathways. For instance, N-alkylcarbazole derivatives have been observed to induce apoptosis in breast cancer cells through the activation of the caspase pathway. nih.gov Specifically, treatment with these compounds led to the activation of caspases 3/7 and 9.

Studies on 7H-dibenzo[c,g]carbazole (DBC) and its 5,9-dimethyl derivative (DiMeDBC) in rat liver epithelial cells revealed their ability to activate the aryl hydrocarbon receptor (AhR) and induce the expression of cytochrome P450 enzymes, such as CYP1A1, CYP1A2, and CYP1B1. nih.gov This indicates a modulation of cellular metabolic pathways. Additionally, these compounds were found to cause an accumulation of cells in the S-phase and induce apoptosis. nih.gov

Interference with Actin Dynamics

The actin cytoskeleton is a critical component of eukaryotic cells, responsible for maintaining cell shape, motility, and division. Certain carbazole derivatives have been shown to interfere with the normal dynamics of actin polymerization and depolymerization.

While direct studies on 7,9-Dimethyl-11H-benzo[a]carbazole's effect on actin are not prevalent in the reviewed literature, research on closely related compounds provides significant insights. For instance, a study on 5,8-Dimethyl-9H-carbazole derivatives demonstrated their ability to interfere with the normal organization of the actin system. nih.govresearchgate.net These compounds were found to inhibit the polymerization of actin and accelerate the dissociation of F-actin, leading to a disorganization of the intracellular actin network. researchgate.net This disruption of actin dynamics is a key factor in their observed anticancer effects. nih.govresearchgate.net

These findings suggest that the carbazole scaffold, a core component of this compound, is a viable pharmacophore for targeting the actin cytoskeleton. The specific effects, however, are likely influenced by the substitution pattern on the carbazole ring system.

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. A hallmark of many anticancer agents is their ability to induce apoptosis in tumor cells. Several benzo[a]carbazole derivatives have demonstrated pro-apoptotic activity through various molecular mechanisms.

One key mechanism involves the activation of the caspase cascade . For example, the carbazole derivative 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has been shown to induce apoptosis in melanoma cells by increasing the levels of cleaved caspase-3, -8, and -9. nih.gov The activation of these caspases is a central event in the execution phase of apoptosis.

The regulation of apoptosis is tightly controlled by the Bcl-2 family of proteins , which includes both pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2 . The ratio of these proteins is a critical determinant of a cell's susceptibility to apoptosis. While direct modulation of Bcl-2/Bax by this compound is not explicitly detailed, studies on other heterocyclic compounds with similar biological activities have shown a clear link. For instance, treatment of cancer cells with certain chromene derivatives leads to the upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2, thereby shifting the balance in favor of apoptosis. mdpi.com The inhibition of the interaction between Bax and Bcl-2 is a key strategy for inducing apoptosis. nih.gov

Furthermore, the tumor suppressor protein p53 plays a pivotal role in initiating apoptosis in response to cellular stress, such as DNA damage. The activation of p53 can lead to the upregulation of pro-apoptotic genes. Studies on 5,9-dimethyldibenzo[c,g]carbazole , a related polycyclic aromatic carbazole, have shown that it can cause a significant increase in the phosphorylation of p53 at Ser15, a marker of p53 activation, which is associated with increased apoptosis. nih.gov Benzo[a]pyrene, a polycyclic aromatic hydrocarbon, has also been shown to induce p53 phosphorylation and subsequent upregulation of p21 , a cyclin-dependent kinase inhibitor that can promote cell cycle arrest and apoptosis. nih.govnih.gov Some 2,3-arylpyridylindole derivatives have been found to induce G0/G1 cell cycle arrest by activating the JNK/p53/p21 pathway at lower concentrations. nih.gov The upregulation of p21 can also be regulated by p53-independent pathways. nih.gov Information on the upregulation of p27 by benzo[a]carbazole derivatives is not extensively covered in the reviewed literature.

Table 1: Pro-Apoptotic Mechanisms of Carbazole Derivatives

Compound/Derivative ClassMechanismObserved Effect(s)Cancer Cell Line(s)
9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) Caspase ActivationIncreased levels of cleaved caspase-3, -8, and -9. nih.govMelanoma nih.gov
5,9-dimethyldibenzo[c,g]carbazole p53 ActivationIncreased phosphorylation of p53 at Ser15. nih.govRat liver epithelial cells nih.gov
Benzo[a]pyrene p53/p21 PathwayInduction of p53 phosphorylation and upregulation of p21. nih.govHuman choriocarcinoma JEG-3 nih.gov
2,3-Arylpyridylindole derivatives p53/p21 PathwayActivation of the JNK/p53/p21 pathway. nih.govA549 lung cancer cells nih.gov
Chromene derivatives Bcl-2/Bax ModulationUpregulation of Bax and downregulation of Bcl-2. mdpi.comHepG2, T47D, HCT116 mdpi.com

Cell Cycle Arrest Mechanisms

The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a fundamental characteristic of cancer. Several benzo[a]carbazole derivatives have been found to interfere with cell cycle progression, leading to arrest at specific checkpoints.

While information specifically on this compound is limited, studies on related structures indicate that cell cycle arrest is a common mode of action. For example, a series of novel 11H-benzo[a]carbazole-5-carboxamide derivatives have been shown to affect cell cycle checkpoints. nih.gov Similarly, benzo[b]carbazole-6,11-diones have been reported to cause cell cycle arrest at the S-phase. nih.gov

Interestingly, the specific phase of cell cycle arrest can be dependent on the compound's structure and concentration. For instance, certain 2,3-arylpyridylindole derivatives exhibit a biphasic effect, inducing G0/G1 phase arrest at lower concentrations and G2/M phase arrest at higher concentrations in A549 lung cancer cells. nih.gov The G0/G1 arrest was associated with the activation of the JNK/p53/p21 pathway. nih.gov In contrast, other carbazole derivatives have been shown to induce G2/M arrest. researchgate.net For example, an N-glycoside of indolo[2,3-a]pyrrolo[3,4-c]carbazole was found to induce a G2 block in the cell cycle of glioblastoma cells. mdpi.com

This body of evidence suggests that benzo[a]carbazole derivatives, including potentially this compound, can exert their anticancer effects by halting cell proliferation at critical checkpoints in the cell cycle.

Membrane Permeability Alterations in Bacterial Cells

In addition to their anticancer properties, carbazole derivatives have also been investigated for their antimicrobial activities. A key aspect of their mechanism of action against bacteria appears to be their ability to disrupt the integrity of the cell membrane.

The lipophilic character of many carbazole derivatives is thought to facilitate their passage across the biological membranes of microorganisms, thereby allowing them to reach intracellular targets and inhibit growth. nih.gov

More specific mechanisms have also been elucidated. For instance, a series of N-substituted carbazole derivatives have been identified as potent inhibitors of the fungal plasma membrane proton adenosine (B11128) triphosphatase (H+-ATPase). nih.gov This enzyme is crucial for maintaining the high plasma membrane potential necessary for cell viability. By inhibiting the H+-ATPase, these compounds disrupt proton extrusion and extracellular acidification, leading to fungal cell death. nih.gov While this study focused on fungi, similar mechanisms targeting essential membrane proteins could be at play in bacteria. The inhibition of such pumps would lead to significant alterations in membrane permeability and cellular homeostasis.

Structure-Activity Relationship (SAR) Studies for Biological Activities of Benzo[a]carbazole Compounds

The biological activities of benzo[a]carbazole derivatives are highly dependent on their chemical structure, including the nature and position of substituents on the carbazole core. Structure-activity relationship (SAR) studies are therefore crucial for understanding how to optimize these compounds for specific biological effects.

Influence of Methylation at 7,9-Positions on Specific Biological Activities

The position of methyl groups on the carbazole nucleus can have a profound impact on biological activity. While specific SAR studies focusing on the 7,9-dimethyl substitution pattern of benzo[a]carbazole are not abundant, research on other methylated carbazoles provides valuable insights.

For example, a study on N-methyl-dibenzo[c,g]carbazole revealed that N-methylation significantly reduces its DNA-binding activity in the liver compared to the unsubstituted parent compound. nih.gov This suggests that an unsubstituted nitrogen atom is important for the genotoxic activity of this particular carbazole in the liver. nih.gov

In contrast, a study on 5,9-dimethyldibenzo[c,g]carbazole found that this compound was a potent inducer of cytochrome P450 enzymes and stimulated cell proliferation, contributing to its hepatocarcinogenicity. nih.gov This highlights that methylation at specific carbon positions can enhance certain biological activities.

These findings underscore the principle that the location of methyl groups is a critical determinant of the biological and toxicological profile of carbazole derivatives. The 7,9-dimethyl substitution pattern in this compound likely confers a unique set of properties that would need to be experimentally determined and compared with other methylation patterns.

Comprehensive Substituent Effects on Biological Pathways

Beyond methylation, a wide range of other substituents can be introduced onto the benzo[a]carbazole scaffold to modulate its biological activity.

N-Substitution: The substituent at the nitrogen atom of the carbazole ring is a key determinant of activity. For example, in a series of N-substituted carbazoles, the introduction of a 1,2,4-triazole (B32235) moiety increased antifungal activity, while an imidazole (B134444) moiety favored antibacterial efficacy. nih.gov The presence of bulky substituents at the N-position has also been linked to neuroprotective activity. nih.gov

Carboxamide Groups: The addition of a carboxamide group at the 5-position of the 11H-benzo[a]carbazole core has been explored for developing antitumor agents. nih.gov The nature of the substituents on the amide nitrogen can further influence the potency of these compounds. nih.gov

Other Substitutions: The introduction of hydroxyl groups at specific positions, such as C-8 or C-9, has been found to be favorable for estrogen receptor binding affinity in benzo[a]carbazole derivatives. nih.gov This indicates the importance of oxygen-containing functional groups in mediating interactions with biological targets.

Table 2: Influence of Substituents on the Biological Activity of Carbazole Derivatives

Compound ClassSubstituent(s)Biological Activity
N-substituted carbazoles 1,2,4-triazole at N-positionIncreased antifungal activity. nih.gov
N-substituted carbazoles Imidazole at N-positionIncreased antibacterial activity. nih.gov
11H-benzo[a]carbazole-5-carboxamides Carboxamide at C-5Antitumor activity. nih.gov
Benzo[a]carbazole derivatives Hydroxy groups at C-8 or C-9Enhanced estrogen receptor binding. nih.gov
N-methyl-dibenzo[c,g]carbazole Methyl at N-positionReduced DNA-binding activity in the liver. nih.gov
5,9-dimethyldibenzo[c,g]carbazole Methyl at C-5 and C-9Potent induction of CYP enzymes and cell proliferation. nih.gov

Applications of Benzo a Carbazole Derivatives in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs)

Carbazole (B46965) and its derivatives are widely utilized in the architecture of Organic Light-Emitting Diodes (OLEDs) due to their excellent hole-transporting capabilities, high thermal stability, and tunable electronic properties. researchgate.netresearchgate.net While specific research on 7,9-Dimethyl-11H-benzo[a]carbazole in OLEDs is not extensively documented in publicly available literature, the applications of the broader class of carbazole and benzo[a]carbazole derivatives provide a strong indication of its potential.

Hole Transport Layer (HTL) Materials

Carbazole derivatives are frequently employed as hole transport layer (HTL) materials in OLEDs. nih.gov The function of the HTL is to facilitate the injection of holes from the anode and transport them to the emissive layer, while also blocking the passage of electrons from the emissive layer to the anode. The electron-rich nature of the carbazole moiety provides good hole-transporting properties. researchgate.net Donor-donor type derivatives, which include many carbazole compounds, are commonly used as HTL materials. nih.gov The substitution pattern on the carbazole core, such as at the 2, 7, 3, 6, and 9 positions, can be modified to tune the material's properties for optimal device performance. nih.gov

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

Benzo[a]carbazole derivatives have been successfully incorporated into organic solar cells, demonstrating their utility as electron donor materials.

In the realm of Dye-Sensitized Solar Cells (DSSCs), a novel class of metal-free organic dyes based on a benzo[a]carbazole donor, a cyanoacrylic acid acceptor/anchor, and various π-linkers have been synthesized and investigated. nih.govresearchgate.net The performance of these dyes was found to be highly dependent on the nature of the π-linker. nih.gov For example, a dye featuring an oligothiophene linker (JY23) exhibited a broad incident photon-to-current efficiency (IPCE) response up to approximately 740 nm. nih.gov A DSSC fabricated with this dye achieved a power conversion efficiency (PCE) of 7.54% under standard AM 1.5G irradiation. nih.gov

Table 1: Photovoltaic Performance of a Benzo[a]carbazole-Based Dye (JY23) in a DSSC

ParameterValue
Short-circuit current density (Jsc)14.8 mA cm⁻²
Open-circuit voltage (Voc)744 mV
Fill factor (FF)0.68
Power conversion efficiency (η)7.54%

Data sourced from a study on benzo[a]carbazole-based dyes for DSSCs. nih.gov

Furthermore, polymers based on 2,7-carbazole derivatives have been extensively studied for use in bulk heterojunction organic solar cells. rsc.orgresearchgate.net By optimizing parameters such as polymer molecular weight and active layer thickness, a power conversion efficiency of up to 4.35% was achieved for a device based on a poly(2,7-carbazole) derivative. rsc.org These findings underscore the versatility of the carbazole framework in photovoltaic applications. rsc.orgnih.govmdpi.com

Photorefractive (PR) Materials

Fluorescent Probes and Biosensors

Carbazole's inherent fluorescence makes it a valuable scaffold for the development of fluorescent probes and biosensors. These probes can be designed to detect a variety of analytes through mechanisms such as fluorescence quenching or enhancement upon binding.

Protein-Protein Interaction Probes

While the carbazole framework is a promising candidate for designing fluorescent probes, specific studies detailing the use of this compound as a probe for protein-protein interactions are not found in the surveyed literature. However, related research has demonstrated the potential of other heterocyclic compounds as fluorescent probes for proteins. For instance, a novel fluorescent reagent, 2-methylbenzo[b] nih.govnih.govphenanthrolin-7(12H)-one (mBPO), was used as a probe to study its interaction with Bovine Serum Albumin (BSA). nih.gov The study found that BSA quenched the fluorescence of mBPO, and this quenching effect was proportional to the concentration of BSA, indicating its potential for protein detection. nih.gov The interaction was determined to be driven by hydrophobic forces. nih.gov This example illustrates the principles that could be applied to develop benzo[a]carbazole-based probes for similar biological applications.

Molecular Binding Event Reporters

The unique photophysical properties of benzo[a]carbazole derivatives, such as strong fluorescence and environmental sensitivity of their emission spectra, make them promising candidates for the development of molecular binding event reporters, also known as chemosensors. These sensors are designed to signal the presence of specific analytes, such as ions or small molecules, through a detectable change in their optical properties, most notably fluorescence. The core principle behind their function lies in the interaction between the benzo[a]carbazole scaffold, acting as a fluorophore, and a recognition moiety that selectively binds to the target analyte. This binding event perturbs the electronic structure of the fluorophore, leading to a change in the fluorescence intensity (quenching or enhancement), a shift in the emission wavelength, or a variation in the fluorescence lifetime.

Recent research has highlighted the potential of carbazole-containing ligands to act as receptors for anions. nih.gov The design of such reporters often involves the functionalization of the carbazole nucleus with specific binding sites that can form non-covalent interactions, such as hydrogen bonds, with the target analyte. The rigid and planar structure of the benzo[a]carbazole core provides a stable platform for the attachment of these recognition units, facilitating preorganization for effective binding.

While specific research on this compound as a molecular binding event reporter is not extensively documented in publicly available literature, the broader family of carbazole and benzo[a]carbazole derivatives has been successfully employed in this capacity. These studies provide a strong foundation for the potential applications of this compound in this area.

Detailed Research Findings

Research into carbazole-based anion sensors has demonstrated that the introduction of hydrogen-bond donating groups, such as amides or ureas, onto the carbazole framework creates effective binding pockets for anions. The binding of an anion to these groups alters the electronic environment of the carbazole fluorophore, resulting in a detectable optical response.

For instance, studies on 1,8-diaminocarbazole derivatives have shown that they can be converted into potent anion receptors. mdpi.comnih.gov The substitution of these derivatives with electron-withdrawing groups can enhance their acidity and, consequently, their anion affinity. nih.gov The binding event in these systems often leads to a colorimetric or fluorescent change, allowing for the qualitative and quantitative detection of the target anion. mdpi.comnih.gov

The following table summarizes the binding affinities of a macrocyclic biscarbazolylurea receptor for various carboxylate anions in a DMSO-d6/H2O solvent system. This data illustrates the selective recognition capabilities that can be engineered into carbazole-based sensors.

Table 1: Binding Affinities (logKass) of a Biscarbazolylurea Macrocycle for Carboxylate Anions

Anion logKass in 0.5% H2O in DMSO-d6 logKass in 10% H2O in DMSO-d6
Acetate 4.55 2.60
Formate 4.35 2.60
Lactate 4.04 2.70
Pivalate 3.82 2.60
Benzoate 3.72 2.50

Data sourced from reference beilstein-journals.org. The anions were used as their tetrabutylammonium (B224687) salts.

Furthermore, benzo[a]carbazole derivatives have been investigated for their ability to bind to biological macromolecules. For example, a series of 11-alkylbenzo[a]carbazoles with hydroxyl substitutions have been synthesized and their binding affinities for the estrogen receptor were evaluated. nih.gov This research demonstrates that the benzo[a]carbazole scaffold can be tailored to interact with specific biological targets, opening avenues for their use as probes in biochemical assays. The relative binding affinities (RBA) of some of these derivatives are presented below, with estradiol (B170435) set as the reference at 100.

Table 2: Relative Binding Affinities (RBA) of Hydroxylated Benzo[a]carbazole Derivatives for the Estrogen Receptor

Compound RBA (Estradiol = 100)
3-Hydroxy-8-methoxy-11-ethyl-6,11-dihydro-5H-benzo[a]carbazole 30
3,8-Dihydroxy-11-propyl-6,11-dihydro-5H-benzo[a]carbazole 13
3,9-Dihydroxy-11-ethyl-6,11-dihydro-5H-benzo[a]carbazole 20

Data sourced from reference nih.gov.

In addition to anion and biomolecule recognition, carbazole-based fluorescent probes have been developed for the detection of other important species. For instance, a probe based on 2-(9-ethyl-9H-carbazol-3-yl)isoindoline-1,3-dione was synthesized for the selective detection of hydrazine (B178648), exhibiting a significant fluorescence enhancement upon binding. researchgate.net The detection limit for hydrazine with this probe was determined to be 2.673 × 10⁻⁶ M, highlighting the high sensitivity that can be achieved with these systems. researchgate.net

These examples underscore the versatility of the carbazole and benzo[a]carbazole frameworks in the design of molecular binding event reporters. The photophysical properties of these compounds, combined with the ability to introduce specific recognition moieties, allows for the development of highly sensitive and selective sensors for a wide range of analytes. While direct studies on this compound are limited, the existing body of research on related structures strongly supports its potential as a valuable component in the field of advanced materials science for sensing applications.

Conclusion and Future Research Directions

Summary of the Current Research Landscape on 7,9-Dimethyl-11H-benzo[a]carbazole

Research directly focused on this compound is limited. However, the broader class of carbazole (B46965) derivatives has been extensively studied for a variety of applications. echemcom.com Carbazoles are recognized for their desirable electronic and charge-transport properties, stemming from a potent π-conjugated system within their tricyclic framework. echemcom.com This has led to their use in developing materials for organic light-emitting diodes (OLEDs) and as platforms for creating anion receptors. nih.govresearchgate.net

In the realm of medicinal chemistry, carbazole-based compounds have shown a wide array of biological activities, including anticancer, antibacterial, antifungal, and neuroprotective effects. echemcom.com In fact, three carbazole derivatives, ellipticine, alectinib, and midostaurin, have received FDA approval as anticancer drugs. echemcom.com These approved drugs are known to interact with DNA and inhibit topoisomerase-II. echemcom.com More specifically, some 11H-benzo[a]carbazole-5-carboxamide derivatives have been synthesized and evaluated for their antitumor activities, with some showing promising results in vitro and in vivo. nih.gov While these findings are for the broader class, they suggest the potential of this compound as a candidate for further investigation.

Emerging Synthetic Methodologies and Their Potential Impact on Accessing Novel Benzo[a]carbazoles

The development of novel and efficient synthetic routes is crucial for accessing a wider range of functionalized benzo[a]carbazoles, including this compound. Traditional methods often require harsh conditions, but recent advancements offer more sustainable and versatile alternatives.

One promising approach involves the use of a Brønsted acidic carbonaceous material derived from rice husks as a solid acid catalyst. rsc.orgresearchgate.netrsc.org This method facilitates the intramolecular cyclization of 3-cyanoacetamide pyrrole (B145914) intermediates to form the benzo[a]carbazole framework. rsc.orgresearchgate.net While this process currently requires high temperatures (240 °C), it utilizes a low-cost, low-toxicity, and reusable catalyst. rsc.orgresearchgate.netrsc.org

Lewis acid-mediated syntheses, such as the Friedel–Crafts arylation of benzylic indole (B1671886) systems, are also gaining traction for constructing carbazole and its annulated derivatives. rsc.org Iron-catalyzed domino reactions have been effectively used to produce substituted benzo[b]carbazole derivatives in good to high yields. rsc.org Furthermore, multicomponent reactions offer a streamlined approach. For instance, a scandium triflate-catalyzed reaction in the green solvent glycerol (B35011) has been developed for synthesizing carbazoles from simple starting materials like hydroxy acetophenone (B1666503) and a β-keto-ester. rsc.org

Other innovative strategies include tandem ring-closing metathesis-dehydrogenation reactions and one-pot palladium-catalyzed cyclocarbonylation for creating carbazole-1,4-quinones. nih.gov Scholl-type oxidative cyclizations of indole-substituted 3-pyrrolin-2-ones, mediated by BF3, have also been employed to furnish 3-pyrrolin-2-one-fused benzo[a]carbazoles. nih.gov These emerging methodologies hold significant potential for the efficient and scalable synthesis of this compound and its analogs, paving the way for more in-depth studies.

Advancements in Photophysical Tuning for Novel Material Applications

The photophysical properties of carbazole derivatives can be finely tuned by modifying their structure, particularly at the C-2, C-3, C-6, C-7, and C-9 positions. nih.govresearchgate.net This tunability makes them highly attractive for applications in organic electronics, such as OLEDs. researchgate.net The introduction of substituents can alter the emission wavelength, quantum yield, and other photophysical parameters. researchgate.net

For example, the presence of a carbaldehyde or malononitrile (B47326) group on the carbazole moiety has been found to quench fluorescence. researchgate.net Conversely, the strategic placement of other functional groups can enhance luminescence. Stable carbazole derivatives with peripheral diarylamines at the 3- and 6-positions have been synthesized and exhibit amorphous character with high glass transition temperatures, making them suitable for device fabrication. acs.org Their emission can be tuned from blue to green depending on the substituents on the peripheral nitrogen atoms. acs.org

Recent research on carbazolocarbazoles, a unique class of carbazole heterocycles, has demonstrated that even slight impurities can induce ultralong room-temperature phosphorescence. acs.org This highlights the sensitivity of the photophysical properties to subtle structural changes. The development of a reproducible, gram-scale synthesis for these complex structures opens up new avenues for investigating their functionalization and potential as advanced materials. acs.org These advancements in photophysical tuning could be applied to this compound to explore its potential as a light-emitting material.

Further Elucidation of Broader Biological and Pharmacological Mechanisms in vitro

The carbazole scaffold is a well-established pharmacophore in medicinal chemistry. echemcom.com Several carbazole-based compounds have demonstrated significant biological activity. For instance, a series of 5,8-dimethyl-9H-carbazole derivatives were found to inhibit human topoisomerase I and actin polymerization, leading to apoptosis in breast cancer cells. mdpi.com This suggests that the dimethyl substitution pattern on the carbazole core can be a key determinant of biological activity.

The proposed mechanisms of action for carbazole-based antibacterial agents include increasing membrane permeability and the non-covalent interaction with bacterial DNA gyrase. echemcom.com Given these precedents, this compound warrants further in vitro investigation to elucidate its potential biological and pharmacological activities. A systematic screening against a panel of cancer cell lines, bacterial strains, and key enzymes could reveal novel therapeutic applications. Structure-activity relationship (SAR) studies, by synthesizing and testing a series of analogs, would be crucial in identifying the key structural features responsible for any observed activity.

The Role of Computational Chemistry in Rational Design of this compound Analogs

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering a means to rationally design novel molecules with desired properties. openmedicinalchemistryjournal.com Methodologies such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) studies can be employed to predict the biological activity and binding modes of new compounds. openmedicinalchemistryjournal.com

In the context of materials science, theoretical models and calculations, such as Density Functional Theory (DFT), have been successfully used to predict the electronic properties of poly(2,7-carbazole) derivatives for solar cell applications. nih.gov These studies have shown a good correlation between theoretical predictions and experimental measurements of HOMO, LUMO, and band gap energies. nih.gov

For this compound, computational methods can be leveraged in several ways. rsc.org Molecular modeling can be used to explore its three-dimensional structure and electronic properties, providing insights into its potential as a material or a drug candidate. researchgate.net Virtual screening of libraries of its analogs could accelerate the discovery of new leads with enhanced biological activity or optimized photophysical properties. By combining computational design with synthetic efforts and experimental testing, the development of novel this compound analogs can be significantly streamlined and focused. researchgate.net

Q & A

Q. How to optimize charge transport in carbazole-based organic photovoltaics (OPVs)?

  • Answer : Blend morphology critically impacts efficiency. Use of bulk heterojunction (BHJ) architectures with PCBM acceptors and annealing protocols (thermal/solvent vapor) enhances phase separation. Copolymers with alternating donor-acceptor units (e.g., carbazole-diketopyrrolopyrrole) balance charge mobility and energy level alignment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.